1-(4-Methoxybenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione
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Overview
Description
1-(4-Methoxybenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[44]non-3-ene-2-thione is a complex organic compound characterized by its unique spirocyclic structure This compound features a diazaspiro non-3-ene core, which is a bicyclic system containing nitrogen atoms, and is substituted with methoxybenzoyl and methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxybenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a diamine and a diketone. The reaction conditions often require a strong acid or base catalyst and elevated temperatures to facilitate the cyclization process.
Introduction of the Methoxybenzoyl Group: The methoxybenzoyl group can be introduced via an acylation reaction using 4-methoxybenzoyl chloride and a suitable base, such as triethylamine, in an organic solvent like dichloromethane.
Introduction of the Methylphenyl Group: The methylphenyl group can be introduced through a Friedel-Crafts alkylation reaction using 3-methylbenzyl chloride and a Lewis acid catalyst, such as aluminum chloride, in an inert solvent like chloroform.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxybenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the thione group to a thiol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl or phenyl groups, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol, potassium cyanide in dimethyl sulfoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced spirocyclic compounds.
Substitution: Substituted benzoyl or phenyl derivatives.
Scientific Research Applications
1-(4-Methoxybenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where spirocyclic compounds have shown efficacy.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(4-Methoxybenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways can vary depending on the biological context, but may include inhibition of enzyme activity, disruption of cellular signaling, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxybenzoyl)-3-phenyl-1,4-diazaspiro[4.4]non-3-ene-2-thione: Similar structure but lacks the methyl group on the phenyl ring.
1-(4-Chlorobenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione: Similar structure but has a chlorobenzoyl group instead of a methoxybenzoyl group.
1-(4-Methoxybenzoyl)-3-(4-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione: Similar structure but has the methyl group on the para position of the phenyl ring.
Uniqueness
1-(4-Methoxybenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[44]non-3-ene-2-thione is unique due to the specific positioning of the methoxy and methyl groups, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
(4-methoxyphenyl)-[2-(3-methylphenyl)-3-sulfanylidene-1,4-diazaspiro[4.4]non-1-en-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2S/c1-15-6-5-7-17(14-15)19-21(27)24(22(23-19)12-3-4-13-22)20(25)16-8-10-18(26-2)11-9-16/h5-11,14H,3-4,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNTULVWMQPGQAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3(CCCC3)N(C2=S)C(=O)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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